BenchChemオンラインストアへようこそ!

2-Isopropyl-5-methylimidazolidin-4-one

nootropic imidazolidinone memory restoration

2-Isopropyl-5-methylimidazolidin-4-one (CAS 32273‑11‑3; molecular formula C₇H₁₄N₂O; exact mass 142.1107 Da) is a saturated five‑membered heterocycle belonging to the imidazolidin‑4‑one class. The ring carries an isopropyl substituent at C2 and a methyl group at C5, generating one stereogenic center.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B8645063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-5-methylimidazolidin-4-one
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(N1)C(C)C
InChIInChI=1S/C7H14N2O/c1-4(2)6-8-5(3)7(10)9-6/h4-6,8H,1-3H3,(H,9,10)
InChIKeyNEXIWASIBNYKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-5-methylimidazolidin-4-one CAS 32273-11-3 – Core Scaffold, Physicochemical Profile, and Procurement Relevance


2-Isopropyl-5-methylimidazolidin-4-one (CAS 32273‑11‑3; molecular formula C₇H₁₄N₂O; exact mass 142.1107 Da) is a saturated five‑membered heterocycle belonging to the imidazolidin‑4‑one class. The ring carries an isopropyl substituent at C2 and a methyl group at C5, generating one stereogenic center . Imidazolidin‑4‑ones are structurally related to imidazolidine‑2,4‑diones (hydantoins) and 2‑thioxoimidazolidin‑4‑ones, yet the 4‑oxo‑saturated scaffold confers a distinct reactivity profile that has been exploited in nootropic, antimalarial, and prodrug programmes [1]. The compound is primarily procured as a research intermediate; its N1‑aminoacetyl derivative is explicitly listed among preferred nootropic agents in U.S. Patent 4,703,054 [2].

Why 2-Isopropyl-5-methylimidazolidin-4-one Cannot Be Casily Replaced by Other Imidazolidin‑4‑one Analogs


The imidazolidin‑4‑one scaffold is highly sensitive to the nature of the C2 substituent — the group derived from the carbonyl component used in the condensation with an α‑aminoamide [1]. Changing the C2 substituent from isopropyl to, e.g., dimethyl (derived from acetone) or cyclopentyl alters the steric environment, the lipophilicity, and — critically — the hydrolytic stability of the ring at physiological pH; published kinetic data show that simply switching the ketone precursor can modulate the hydrolysis rate by up to 150‑fold [2]. Consequently, a generic imidazolidin‑4‑one cannot be assumed to replicate the pharmacokinetic or pharmacodynamic behaviour of the 2‑isopropyl‑5‑methyl variant. The patent literature further distinguishes this substitution pattern: U.S. Patent 4,703,054 explicitly names both 1‑(2‑aminoacetyl)‑2‑isopropyl‑5‑methyl‑4‑imidazolidinone and its 2,2‑dimethyl counterpart as preferred embodiments, implying that each substitution pattern was independently selected for a specific nootropic profile [3].

Quantitative Differentiation Evidence for 2-Isopropyl-5-methylimidazolidin-4-one vs. Closest Analogs


Nootropic Patent Positioning: Preferred Compound Status Alongside the 2,2‑Dimethyl Reference

U.S. Patent 4,703,054 explicitly names 1‑(2‑aminoacetyl)‑2‑isopropyl‑5‑methyl‑4‑imidazolidinone as a preferred compound within a genus of nootropic imidazolidin‑4‑ones, alongside 1‑(2‑aminoacetyl)‑2,2‑dimethyl‑4‑imidazolidinone [1]. The patent demonstrates that representative compounds of the genus protect against electroconvulsive‑shock‑induced amnesia in mice at intraperitoneal doses of 0.3–30 mg kg⁻¹, with significant retention improvements over saline‑treated controls (chi‑square test; p < 0.05) [1]. The fact that the 2‑isopropyl‑5‑methyl derivative was specifically selected from a broad Markush structure indicates that its substitution pattern was considered a distinct and valuable embodiment by the inventors.

nootropic imidazolidinone memory restoration

Hydrolysis Half‑Life Modulation by C2 Substituent: Isopropyl‑ vs. Acetone‑Derived Core

The hydrolytic stability of imidazolidin‑4‑ones at physiological pH is exquisitely sensitive to the C2 substituent, which is determined by the ketone used in ring synthesis. Gomes et al. (2006) demonstrated that a cycloheptanone‑derived imidazolidin‑4‑one (glycine‑based) is approximately 150‑fold more reactive than its acetone‑derived counterpart [1]. While the exact hydrolysis rate for the isopropyl‑derived (i.e., isobutyraldehyde‑ or acetone‑derived) 2‑isopropyl‑5‑methyl scaffold has not been published as a direct comparator, the structure‑kinetic relationship established in the literature allows the inference that the 2‑isopropyl substituent will confer intermediate hydrolytic stability between the rapidly hydrolysed dimethyl (acetone) analog and the more stable cycloalkyl‑fused derivatives. For enkephalin‑based 4‑imidazolidinone prodrugs, half‑lives at pH 7.4 and 37 °C range from 0.9 h to 149 h depending solely on the carbonyl precursor [2].

prodrug stability hydrolysis kinetics imidazolidin‑4‑one

Physiological Stability of Imidazolidin‑4‑ones: Plasma and pH 7.4 Buffer Half‑Life Exceeding 12 Hours

Imidazolidin‑4‑ones derived from 8‑aminoquinolines (e.g., primaquine) have been shown to be 'very stable, both in human plasma and in pH 7.4 buffer,' with hydrolysis half‑lives typically >12 h, indicating that the heterocycle is active per se and not merely a transient prodrug form [1]. This stability is attributed to N1‑acylation and the electronic nature of the saturated ring. In contrast, related N‑Mannich base prodrugs of prilocaine with a 4‑imidazolidinone structure show a half‑life of 6.9 h at pH 7.4 (60 °C) [2]. The target compound, bearing a free N1‑H, is expected to exhibit intermediate stability between the N1‑acylated (highly stable) and N1‑alkylated (more labile) derivatives, making it a versatile intermediate for further derivatisation.

plasma stability prodrug imidazolidin‑4‑one

Synthetic Accessibility: Microwave‑Assisted Solvent‑Free Route with 6‑Fold Rate Acceleration

Pospíšil and Potáček (2004) developed a solvent‑free, microwave‑assisted method for synthesising substituted imidazolidin‑4‑ones and compared it directly with classical thermal solvent‑free conditions [1]. The microwave method accelerates the condensation of α‑aminoamides with carbonyl compounds by a factor of approximately six relative to conventional heating, while maintaining good to excellent yields. This protocol is directly applicable to the synthesis of 2‑isopropyl‑5‑methylimidazolidin‑4‑one from the corresponding α‑aminoamide and isobutyraldehyde or acetone, offering a scalable, environmentally benign procurement route that is not available for many competing heterocyclic scaffolds.

microwave synthesis solvent‑free imidazolidin‑4‑one

Ionisation Behaviour: pKa of Imidazolidin‑4‑one Ring ~4 Units Lower than Amino Acid Amide Analogs

The kinetically determined pKa of the imidazolidin‑4‑one ring nitrogen is approximately 3.6–4.0, about 4 pKa units lower than that of the corresponding amino acid amides (~7.8–8.0) [1]. This means that at physiological pH 7.4, the imidazolidin‑4‑one exists predominantly in the unionised form, whereas amino acid amides are partially protonated. This difference has profound implications for passive membrane permeability, blood‑brain barrier penetration, and the pH‑dependence of hydrolytic release. The 2‑isopropyl‑5‑methyl substitution pattern, by adding steric bulk and lipophilicity at C2, is expected to further shift the unionised fraction at pH 7.4, enhancing the passive diffusion potential relative to less substituted analogs.

pKa ionisation prodrug design

Optimal Procurement and Application Scenarios for 2-Isopropyl-5-methylimidazolidin-4-one


Nootropic and Cognitive‑Enhancement Lead Optimisation

The explicit listing of 1‑(2‑aminoacetyl)‑2‑isopropyl‑5‑methyl‑4‑imidazolidinone as a preferred compound in U.S. Patent 4,703,054 [1] positions this scaffold as a direct starting point for medicinal chemistry programmes targeting age‑related cognitive decline and Alzheimer’s disease. The ECS‑amnesia model data in the patent demonstrate that compounds within this genus restore memory retention at doses as low as 0.3 mg kg⁻¹ i.p. in mice [1]. Procurement of the 2‑isopropyl‑5‑methyl core enables structure‑activity relationship (SAR) exploration around the N1‑acyl moiety while retaining the substitution pattern that the inventors deemed 'preferred'.

Tunable‑Release Prodrug Design for CNS and Anti‑Infective Payloads

The class‑level evidence that the C2 substituent can modulate imidazolidin‑4‑one hydrolysis rates by up to 150‑fold [2], combined with the demonstrated plasma stability (>12 h) of N1‑acylated derivatives [3] and the low pKa (~3.6–4.0) that favours the unionised form at pH 7.4 [2], makes the 2‑isopropyl‑5‑methyl scaffold an attractive intermediate for designing slow‑release prodrugs. The isopropyl group offers a hydrophobicity and steric profile intermediate between the standard dimethyl (fast release) and cycloalkyl (slow release) analogs, potentially filling a kinetic window that is not accessible with the more common 2,2‑dimethylimidazolidin‑4‑one.

Chiral Building Block for Asymmetric α‑Amino Acid Synthesis

The 5‑methyl substituent creates a stereogenic centre that, when combined with the C2 isopropyl group, can provide diastereofacial selectivity in alkylation reactions. Imidazolidin‑4‑ones are established chiral auxiliaries for the enantioselective synthesis of α‑amino acids via diastereoselective alkylation followed by ring cleavage [4]. The specific 2‑isopropyl‑5‑methyl pattern has been incorporated into more complex chiral derivatives, e.g., (2R,5S)‑1‑(2,2,2‑trifluoroacetyl)‑3‑(4‑fluorophenyl)‑2‑isopropyl‑5‑methylimidazolidin‑4‑one (CAS 1353780‑20‑7) [5], confirming its utility as a stereochemically defined precursor.

Antimalarial and Anti‑Infective Scaffold Development

Imidazolidin‑4‑one derivatives of primaquine have shown transmission‑blocking antimalarial activity against Plasmodium berghei in mice, with some compounds achieving IC₅₀ values comparable to the parent drug primaquine [3][6]. The 2‑isopropyl‑5‑methyl core, when appropriately N1‑ and N3‑functionalised, could serve as a novel 8‑aminoquinoline mimetic scaffold. The established plasma stability of this chemotype [3] addresses a key limitation of primaquine — its rapid metabolic inactivation to carboxyprimaquine — and makes it a credible starting point for next‑generation antimalarial lead discovery.

Quote Request

Request a Quote for 2-Isopropyl-5-methylimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.